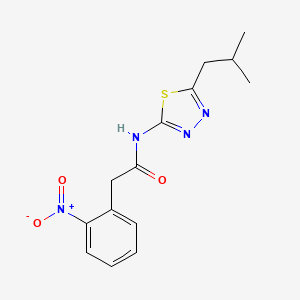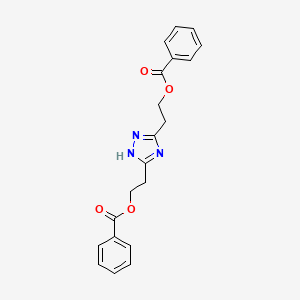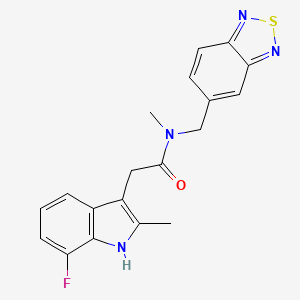
3-(1H-pyrazol-1-ylmethyl)-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Research on related pyrazole derivatives involves multi-step synthesis processes, including 1,3-dipolar cycloaddition and rearrangements under solvent-free or mild conditions, which could be analogous to the synthesis of our compound of interest (Liu et al., 2014); (Adib et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives often features a compact arrangement with specific dihedral angles between rings, facilitating intermolecular interactions, as seen in similar compounds (K. Kumara et al., 2018). X-ray crystallography and DFT calculations are commonly used for structural analysis.
Chemical Reactions and Properties
Pyrazole derivatives undergo functionalization reactions, forming new bonds or substituents, which can significantly alter their chemical properties and reactivity (İ. Yıldırım et al., 2005). Such chemical versatility is crucial for developing novel compounds with tailored functionalities.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular architecture. Techniques like Hirshfeld surface analysis and thermal analysis provide insights into these characteristics (A. Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, stability, and interactions with other molecules, are determined through experimental and theoretical studies. Analyses often involve computational chemistry methods to predict behavior and interactions at the molecular level (G. Artheswari et al., 2019).
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(pyrazol-1-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(19-7-3-6-18(14-19)15-26-12-5-11-24-26)25(17-21-9-4-13-28-21)16-20-8-1-2-10-23-20/h1-3,5-8,10-12,14,21H,4,9,13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVBEWDFBJNEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S*,4R*)-1-glycoloyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5613951.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5613953.png)
![[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B5613954.png)
![N-((3S*,4R*)-4-(4-methoxyphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-pyrrolidinyl)acetamide](/img/structure/B5613962.png)

![3-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5614001.png)
![N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5614010.png)
![N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5614030.png)
![6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5614039.png)
![3-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5614040.png)


![2-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5614050.png)